molecular formula C16H14N4O2 B6427967 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide CAS No. 2034314-12-8

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide

Cat. No.: B6427967
CAS No.: 2034314-12-8
M. Wt: 294.31 g/mol
InChI Key: MQTZNZOBOUGHOY-UHFFFAOYSA-N
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Description

N-{[5-(Furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide is a pyrazine-2-carboxamide derivative featuring a 5-methyl substituent on the pyrazine core and a carboxamide-linked [5-(furan-3-yl)pyridin-3-yl]methyl group. The furan and pyridine moieties may enhance solubility or target binding compared to simpler alkyl or halogen substituents.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-methylpyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-5-19-15(9-18-11)16(21)20-7-12-4-14(8-17-6-12)13-2-3-22-10-13/h2-6,8-10H,7H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTZNZOBOUGHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2=CC(=CN=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Pyridine Ring Formation: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Pyrazine Ring Formation: The pyrazine ring can be synthesized through the cyclization of α-diketones with diamines.

    Coupling Reactions: The final step involves coupling the furan, pyridine, and pyrazine rings through a series of nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrazine rings, using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO₄ in aqueous solution, H₂O₂ in acetic acid.

    Reduction: LiAlH₄ in ether, sodium borohydride (NaBH₄) in methanol.

    Substitution: NaH in DMF, KOtBu in tetrahydrofuran (THF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced pyridine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development in areas such as oncology or infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.

Mechanism of Action

The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The furan, pyridine, and pyrazine rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, stabilizing the compound within the target site.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s furan-pyridine hybrid substituent contrasts with the alkylamino (e.g., 1a–1e), halogenated (e.g., compound 7), or trifluoromethyl groups (e.g., 1a) in analogues. These differences likely influence electronic properties, solubility, and bioactivity .

Key Observations :

  • Antimycobacterial Potential: The alkylamino-pyrazine-2-carboxamides (e.g., 1a–1e) show structure-dependent activity against Mycobacterium tuberculosis, suggesting that the target compound’s furan-pyridine group could modulate similar pathways .
  • Cytotoxicity : While oxadiazole derivatives (e.g., compounds 116–118) exhibit potent cytotoxicity, pyrazine carboxamides with bulky substituents (e.g., trifluoromethyl) may prioritize selectivity over broad cytotoxicity .

Physicochemical and Spectroscopic Insights

  • Spectroscopy : Analogues like N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide have been analyzed via FT-IR, FT-Raman, and NMR, revealing substituent-dependent shifts in vibrational and electronic spectra . The target compound’s furan and pyridine groups would likely introduce distinct absorption bands and $^1$H NMR signals.
  • Thermal Stability: Higher melting points in halogenated derivatives (e.g., compound 7: 247.7–249°C) suggest increased crystallinity compared to alkylamino derivatives (e.g., 1c: 128–129°C) .

Biological Activity

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-5-methylpyrazine-2-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features several key functional groups:

  • Furan ring : Contributes to the molecule's aromatic character and potential for biological interaction.
  • Pyridine moiety : Known for its role in various biochemical processes.
  • Pyrazine structure : Often associated with antimicrobial and anti-inflammatory properties.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of pyrazine and pyridine can inhibit bacterial growth. For instance, compounds with similar structures have been tested against various bacterial strains, showing promising results in vitro.
  • Anti-inflammatory Effects :
    • Anti-inflammatory properties are often attributed to the presence of furan and pyrazine rings. These compounds may inhibit pathways involved in inflammation, such as cyclooxygenase (COX) enzymes.
  • Cytotoxicity :
    • Some studies suggest that this compound may induce cytotoxic effects in cancer cell lines, making it a candidate for further investigation in cancer therapy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other known inhibitors in the literature.
  • Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways critical for various physiological functions.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of COX enzymes; reduction in cytokine levels
CytotoxicityInduces apoptosis in cancer cell lines

Case Study 1: Antimicrobial Testing

In a study evaluating the antimicrobial properties of related compounds, derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting that similar structures could be effective antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

A study investigated the anti-inflammatory effects of pyrazine derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. Results showed a marked decrease in pro-inflammatory cytokines, indicating potential therapeutic applications for inflammatory diseases.

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